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molecular formula C17H23NO5 B2496570 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid CAS No. 78741-59-0

2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid

Cat. No. B2496570
M. Wt: 321.373
InChI Key: ZCKDTVYRXGOJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255432

Procedure details

To a 100 ml flask maintained under argon are added 2.22 g diisopropylamine and 15 ml tetrahydrofuran. The contents of the flask are cooled to 0° and are maintained at that temperature. A solution of 1.5 M n-butyllithium (14.7 ml) is added and the solution is stirred for five minutes. Isobutyric acid (0.88 g) is added and the mixture is stirred for 15 minutes at 20°. The mixture is cooled to -70° and a solution of 2.33 g of N-carbobenzyloxy-4-piperidone in 5 ml tetrahydrofuran is added at such a rate that the temperature remains below -50°. The mixture is allowed to warm to room temperature and is poured into 150 ml diethyl ether. This solution is extracted with two 150 ml portions of 1 N hydrochloric acid, 50 ml of water and 100 ml of 2% sodium hydroxide. The basic layer is acidified with 10 N hydrochloric acid and the resulting mixture is extracted with three 50 ml portions of diethyl ether. Evaporation of the ether affords an oil which is triturated with 50 ml hexane to give 1.65 g 2-(1-carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid, an oil.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([OH:18])(=[O:17])[CH:14]([CH3:16])[CH3:15].[C:19]([N:29]1[CH2:34][CH2:33][C:32](=[O:35])[CH2:31][CH2:30]1)([O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:20]>O1CCCC1.C(OCC)C>[C:19]([N:29]1[CH2:30][CH2:31][C:32]([C:14]([CH3:16])([CH3:15])[C:13]([OH:18])=[O:17])([OH:35])[CH2:33][CH2:34]1)([O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:20]

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Four
Name
Quantity
2.33 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a 100 ml flask maintained under argon
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask are cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
are maintained at that temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 minutes at 20°
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to -70°
CUSTOM
Type
CUSTOM
Details
remains below -50°
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted with two 150 ml portions of 1 N hydrochloric acid, 50 ml of water and 100 ml of 2% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with three 50 ml portions of diethyl ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
affords an oil which
CUSTOM
Type
CUSTOM
Details
is triturated with 50 ml hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)N1CCC(CC1)(O)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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